molecular formula C7H5BrN2S B1275613 2-Bromo-4-thiocyanatoaniline CAS No. 7493-98-3

2-Bromo-4-thiocyanatoaniline

Cat. No. B1275613
CAS RN: 7493-98-3
M. Wt: 229.1 g/mol
InChI Key: UUQUVDNHTRZTCV-UHFFFAOYSA-N
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Description

2-Bromo-4-thiocyanatoaniline is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related bromo-substituted anilines and thiocyanate chemistry, which can be used to infer potential characteristics and reactivity of 2-Bromo-4-thiocyanatoaniline. For instance, the synthesis of various bromo-substituted anilines and their subsequent reactions are well-documented, indicating that bromo-anilines are versatile intermediates in organic synthesis .

Synthesis Analysis

The synthesis of bromo-substituted anilines often involves the use of brominating agents such as liquid bromine or electrophilic bromination reagents. For example, 2,6-dialkyl-4-bromoanilines were synthesized through the reaction of dimethylaniline and diisopropylaniline with liquid bromine . Similarly, 2-Bromo-4-thiocyanatoaniline could potentially be synthesized through direct bromination of an appropriate aniline precursor followed by the introduction of the thiocyanato group.

Molecular Structure Analysis

While the molecular structure of 2-Bromo-4-thiocyanatoaniline is not directly provided, the structure of related compounds can be inferred from spectroscopic data such as 1H NMR, as seen in the synthesis of 2,6-dialkyl-4-bromoanilines . The presence of a bromo and a thiocyanato group on the aniline ring would influence the electronic properties of the molecule, potentially affecting its reactivity and the position of electrophilic or nucleophilic attacks.

Chemical Reactions Analysis

Bromo-substituted anilines are known to participate in various chemical reactions, including palladium-catalyzed cross-coupling reactions . The bromo group typically acts as a good leaving group, facilitating the formation of new C-C, C-N, or C-S bonds. The thiocyanato group could also participate in nucleophilic substitution reactions or serve as a precursor to other functional groups through transformations such as reduction or addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-thiocyanatoaniline would be influenced by the presence of the bromo and thiocyanato substituents. These groups are likely to affect the compound's boiling point, melting point, solubility, and stability. The bromo group is typically associated with increased molecular weight and density, while the thiocyanato group could contribute to the compound's polarity and potentially its reactivity towards nucleophiles or electrophiles .

Scientific Research Applications

Antimicrobial Activities

2-Bromo-4-thiocyanatoaniline has been explored for its potential in synthesizing new antimicrobials. Studies have shown that derivatives of this compound exhibit strong antibacterial activities against Staphylococcus aureus in vitro, indicating its potential for developing new antibiotics and antimicrobial agents (Kimura et al., 1962).

Photoinitiating Properties

The compound has also been studied for its role in photoinitiating reactions. Research involving derivatives of 2-Bromo-4-thiocyanatoaniline, such as 2,6-diisopropyl-4-thiocyanatoaniline, has contributed to understanding photoinitiating processes in chemical synthesis (Kolchina et al., 2011).

Synthesis of Heterocyclic Compounds

This compound is significant in the synthesis of heterocyclic compounds. For example, it has been used in the bromination and thiocyanation of specific thiazoles, contributing to the development of new heterocyclic chemistry (Saldabol et al., 2002).

Convertible Isocyanide for Multicomponent Chemistry

2-Bromo-4-thiocyanatoaniline and its derivatives have been investigated for their utility in multicomponent chemistry. Studies show its effectiveness as a convertible isocyanide, making it a valuable reagent in various synthetic chemical processes (van der Heijden et al., 2016).

Anticancer Evaluations

The derivatives of 2-Bromo-4-thiocyanatoaniline have been synthesized and evaluated for their anticancer properties. Certain derivatives have shown promising results in initial screenings, highlighting the potential for developing new anticancer drugs (Noolvi et al., 2011).

Synthesis of Benzimidazoles

Research has also focused on synthesizing benzimidazoles using derivatives of 2-Bromo-4-thiocyanatoaniline. This contributes to expanding the range of available compounds for pharmaceutical and chemical applications (Lygin & Meijere, 2009).

Safety And Hazards

While specific safety and hazard information for BTSA is not available, it’s generally advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds .

properties

IUPAC Name

(4-amino-3-bromophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQUVDNHTRZTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC#N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396769
Record name 2-BROMO-4-THIOCYANATOANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-thiocyanatoaniline

CAS RN

7493-98-3
Record name 2-BROMO-4-THIOCYANATOANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (0°-5° C.), stirred solution of o-bromoaniline (20.6 g., 0.12 mole) and sodium thiocyanate (29.2 g., 0.36 mole) in methanol (300 ml.) is added dropwise a solution of bromine (19.5 g., 0.122 mole) in methanol (75 ml.) saturated with sodium bromide. The solution is stirred for one hour following the addition of the bromine and then poured into water (2 liters) and neutralized with sodium carbonate. The resulting solid is collected, washed with water and dried, m.p. 74°-79° C., yield 96% of theoretical.
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Jiang, W Yu, X Tang, J Li, W Wu - The Journal of Organic …, 2017 - ACS Publications
A copper-catalyzed aerobic oxidative reaction between aromatics or heteroaromatics with KSCN is developed by using O 2 as the oxidant. The combination of Cu(OTf) 2 , N,N,N′,N′-…
Number of citations: 91 pubs.acs.org
P Chauhan, Ritu, Preeti, S Kumar… - European Journal of …, 2019 - Wiley Online Library
AC‐3 thiocyanation of 2‐aryl‐quinolin‐4‐ones in the presence of eosin‐Y and visible light has been developed. The methodology allows easy access to a variety of 2‐aryl‐3‐thiocyano‐…
MAK Zarchi, R Banihashemi - Journal of Sulfur Chemistry, 2014 - Taylor & Francis
Full article: An efficient and regioselective thiocyanation of aromatic and heteroaromatic compounds using cross-linked poly (4-vinylpyridine)-supported thiocyanate as a versatile …
Number of citations: 16 www.tandfonline.com
DI DI
Number of citations: 0

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